molecular formula C15H10N4O B8332934 2-(4-Oxo-3,4-dihydro-phthalazin-1-ylmethyl)-isonicotinonitrile

2-(4-Oxo-3,4-dihydro-phthalazin-1-ylmethyl)-isonicotinonitrile

Cat. No. B8332934
M. Wt: 262.27 g/mol
InChI Key: RVKPHOQXKMQORM-UHFFFAOYSA-N
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Patent
US07666870B2

Procedure details

To crude 2-(3-oxo-3H-isobenzofuran-1-ylidenemethyl)-isonicotinonitrile (iii-int)(approx 4.0 mmol) suspended in water (30 mL) and hydrazine monohydrate (2 mL). The reaction mixture was then heated to 90° C. for 90 minutes and then cooled to room temperature. The resulting suspension was filtered and washed with methanol (5 mL), water (10 ml) and then ethyl ether (2×30 mL). A buff solid was isolated with single peak in LC-MS analysis. (0.61 g, 26.7% over 3 steps); m/z (LC-MS, ESP), RT=3.48 mins, (M+H)=263.0.
Name
2-(3-oxo-3H-isobenzofuran-1-ylidenemethyl)-isonicotinonitrile
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[CH:11][C:12]2[CH:13]=[C:14]([CH:17]=[CH:18][N:19]=2)[C:15]#[N:16])O1.O.[NH2:21][NH2:22]>O>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:11][C:12]2[CH:13]=[C:14]([CH:17]=[CH:18][N:19]=2)[C:15]#[N:16])=[N:22][NH:21]1 |f:1.2|

Inputs

Step One
Name
2-(3-oxo-3H-isobenzofuran-1-ylidenemethyl)-isonicotinonitrile
Quantity
4 mmol
Type
reactant
Smiles
O=C1OC(C2=CC=CC=C12)=CC=1C=C(C#N)C=CN1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
washed with methanol (5 mL), water (10 ml)
CUSTOM
Type
CUSTOM
Details
A buff solid was isolated with single peak in LC-MS analysis

Outcomes

Product
Name
Type
Smiles
O=C1NN=C(C2=CC=CC=C12)CC=1C=C(C#N)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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